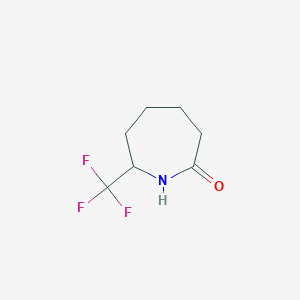

7-(Trifluoromethyl)azepan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(Trifluoromethyl)azepan-2-one is a chemical compound with the molecular formula C7H10F3NO . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of azepane-based compounds, such as 7-(Trifluoromethyl)azepan-2-one, is a topic of significant interest in organic chemistry . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)azepan-2-one is represented by the InChI code 1S/C7H10F3NO/c8-7(9,10)5-3-1-2-4-6(12)11-5/h5H,1-4H2,(H,11,12) . The molecular weight of this compound is 181.16 .Physical And Chemical Properties Analysis

7-(Trifluoromethyl)azepan-2-one is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

(4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes : This research describes the synthesis of azepane derivatives, highlighting their importance in natural and synthetic compounds. The process involves Lewis acid-catalyzed annulation, yielding densely substituted azepanes under mild conditions (Nicolai & Waser, 2022).

Spectral Characterization and Crystal Structures : A study demonstrating the one-pot double condensation reaction leading to diazepines derivatives, including structural analysis via spectroscopy and X-ray diffraction (Ahumada et al., 2016).

Enantio-enriched Substituted α-Trifluoromethyl Azepanes : This research illustrates the synthesis of substituted azepanes from L-proline, showcasing the importance of trifluoromethyl groups in inducing regioselectivity (Masson et al., 2018).

Chemical Properties and Reactivity

Meta-Hybrid Density Functional Theory Prediction : Analysis of the structural reactivity and stability of azepane and related compounds, highlighting their application in synthesizing natural products and pharmacologically active intermediates (Unimuke et al., 2022).

Conformational Regulation in N-Heterocyclic Fluorohydrins : A study demonstrating how fluorohydrins can confer strong conformational bias in azepane rings, which is critical for their bioactivity (Patel & Liu, 2015).

Synthesis Techniques and Applications

Silyl-aza-Prins Cyclization : This research describes the synthesis of seven-membered nitrogen heterocycles by silyl-aza-Prins cyclization, showing the influence of the Lewis acid on the reaction outcome (Barbero et al., 2016).

Palladium-Catalyzed Enantioselective 7-exo-Trig Carbopalladation/Carbonylation : The study focuses on creating dibenzo[b,d]azepin-6-ones through enantioselective cyclocarbopalladation, important for synthesizing seven-membered structures with controlled stereogenic axes (Hu et al., 2021).

Biological Properties and Pharmaceutical Applications

Azepane-based Motifs in Drug Discovery : Review of azepane-based compounds in various therapeutic applications, emphasizing the structural diversity and potential for new therapeutic agents (Zha et al., 2019).

Synthesis, Reactions, and Biological Properties of Azepane Compounds : A comprehensive review of azepane and its derivatives, focusing on synthesis methods, reactions, and biological properties, indicating potential for future research (Kaur et al., 2021).

Safety And Hazards

Zukünftige Richtungen

While there is limited specific information on the future directions of 7-(Trifluoromethyl)azepan-2-one, azepane-based compounds continue to play a significant role in synthetic organic chemistry due to their diverse biological activities . New synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles are expected in the near future .

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)azepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO/c8-7(9,10)5-3-1-2-4-6(12)11-5/h5H,1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVRQWKGVOJIAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NC(C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)azepan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)

![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838928.png)

![N-(3-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2838932.png)

![(E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2838935.png)